molecular formula C11H8F3NO3 B13710109 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione

Cat. No.: B13710109
M. Wt: 259.18 g/mol
InChI Key: QXTGSFABJCWOQH-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione typically involves the reaction of 2-alkynamides with carbon dioxide under mild conditions. For instance, a very mild protocol for the fixation of carbon dioxide with 2-alkynamides in dimethyl sulfoxide at 30°C using a carbon dioxide balloon in the presence of potassium carbonate has been developed . This method leads to an efficient assembly of oxazolidine-2,4-diones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolidine ring can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.

    Thiazolidines: Similar five-membered heterocyclic compounds with sulfur instead of oxygen, used in medicinal chemistry.

    Oxazolines: Compounds with a similar ring structure but different substituents, used in various chemical applications.

Uniqueness

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)

InChI Key

QXTGSFABJCWOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F

Origin of Product

United States

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